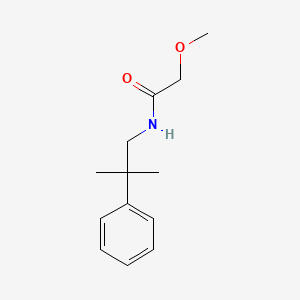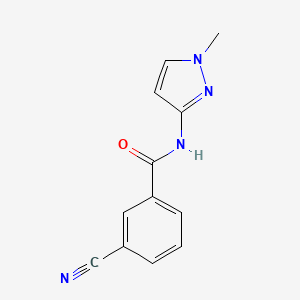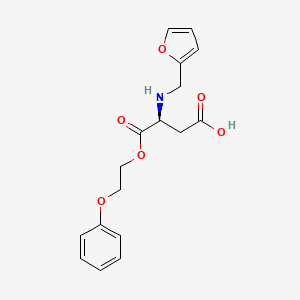
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid is an organic compound that features a furan ring, an amino group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Formation of the butanoic acid derivative: This step involves the reaction of an appropriate butanoic acid derivative with the furan-2-ylmethylamine.
Coupling with phenoxyethanol: The final step involves the coupling of the intermediate with phenoxyethanol under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The furan ring and amino group could play crucial roles in binding to the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-methoxyethoxy)butanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.
(S)-3-((thiophen-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
(S)-3-((furan-2-ylmethyl)amino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid is unique due to the combination of its furan ring, phenoxyethoxy group, and butanoic acid moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Eigenschaften
Molekularformel |
C17H19NO6 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
(3S)-3-(furan-2-ylmethylamino)-4-oxo-4-(2-phenoxyethoxy)butanoic acid |
InChI |
InChI=1S/C17H19NO6/c19-16(20)11-15(18-12-14-7-4-8-22-14)17(21)24-10-9-23-13-5-2-1-3-6-13/h1-8,15,18H,9-12H2,(H,19,20)/t15-/m0/s1 |
InChI-Schlüssel |
VLHUCAZZVDXEFC-HNNXBMFYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OCCOC(=O)[C@H](CC(=O)O)NCC2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)C(CC(=O)O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

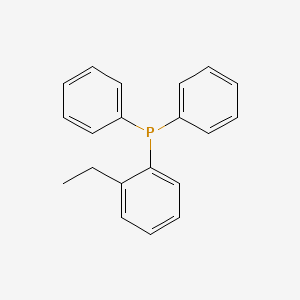
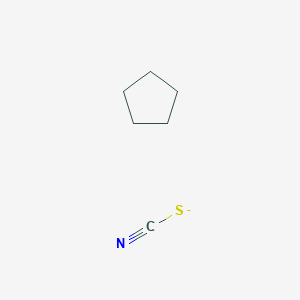
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
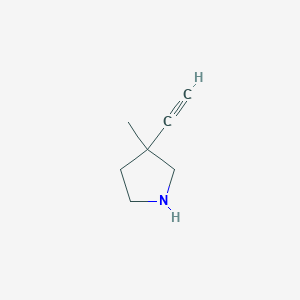

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
